

synthesis of cinnamoyl chloride from cinnamic acid and thionyl chloride

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Compound of Interest

Compound Name: Cinnamoyl chloride

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Synthesis of Cinnamoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cinnamoyl chloride is a pivotal intermediate in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries for the production of active pharmaceutical ingredients (APIs), fragrances, and other specialty chemicals.^{[1][2][3]} Its reactivity, stemming from the acyl chloride functional group, allows for facile derivatization, making it a valuable building block in medicinal chemistry and materials science.^{[1][4]} This technical guide provides an in-depth overview of the synthesis of **cinnamoyl chloride** from cinnamic acid and thionyl chloride, focusing on experimental protocols, reaction mechanisms, and quantitative data.

Reaction Overview

The conversion of cinnamic acid to **cinnamoyl chloride** is a classic example of a nucleophilic acyl substitution reaction.^{[4][5]} Thionyl chloride (SOCl_2) serves as an efficient chlorinating agent, converting the carboxylic acid hydroxyl group into a highly reactive acyl chloride.^[5] The reaction proceeds with the evolution of sulfur dioxide (SO_2) and hydrogen chloride (HCl) as gaseous byproducts.^[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of **cinnamoyl chloride**, compiled from various experimental procedures.

Parameter	Value	Notes
Reactant Molar Ratio	Cinnamic Acid : Thionyl Chloride = 1 : 1.5	An excess of thionyl chloride is typically used to ensure complete conversion of the cinnamic acid. [6]
Reaction Temperature	Initial: 50°C, then 80°C	A gradual increase in temperature is recommended to control the initial vigorous gas evolution. [6]
Reaction Time	Approximately 3.5 hours (excluding distillation)	The reaction is monitored by the cessation of HCl and SO ₂ evolution. [6]
Crude Yield	81%	The crude product is often a yellowish solid. [6]
Purified Yield	75-90%	Purification via vacuum distillation yields a colorless, strong refractive liquid that solidifies upon cooling. [3] [6]
Melting Point	35-37°C	The purified product is a white to yellowish crystalline solid. [1] [2]
Boiling Point	256-258°C	

Experimental Protocol

This protocol is a synthesis of established methods for the preparation of **cinnamoyl chloride**.
[\[6\]](#)[\[7\]](#)

Materials:

- trans-Cinnamic acid
- Thionyl chloride (freshly distilled for best results)[6][7]
- Paraffin oil
- Aqueous sodium hydroxide (20%)
- Anhydrous dichloromethane (for purification, optional)
- Petroleum ether (for recrystallization, optional)[2]

Equipment:

- Three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath
- Powder funnel
- Gas outlet tube connected to a series of gas traps (bubble counter with paraffin oil, empty safety wash bottle, wash bottle with NaOH solution)[6]
- Distillation apparatus for vacuum distillation
- Cold trap (liquid nitrogen)

Procedure:

- Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a powder funnel. Connect the top of the reflux condenser to a gas trapping system to neutralize the evolved HCl and SO₂ gases.[6]
- Charging Reactants: Charge the reaction flask with freshly distilled thionyl chloride (1.5 molar equivalents). While stirring, add trans-cinnamic acid (1 molar equivalent) in portions

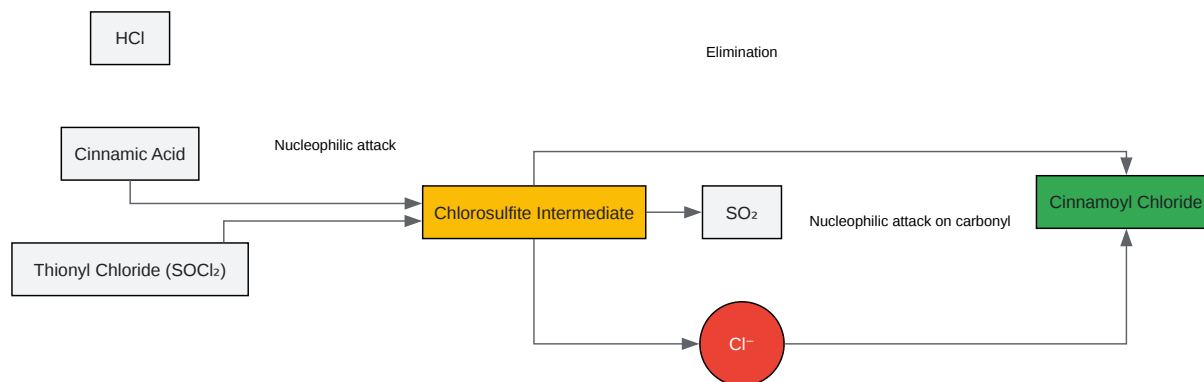
through the powder funnel.[6]

- **Reaction:** The initial addition of cinnamic acid may result in a thick slurry. Close the remaining flask openings and begin to slowly heat the mixture to approximately 50°C in an oil bath. Be cautious as gas evolution will be vigorous.[6] Once the initial reaction subsides, increase the bath temperature to 80°C and continue stirring for an additional 2 hours, or until the evolution of gas ceases.[6]
- **Work-up and Isolation:** After cooling the reaction mixture to room temperature, replace the reflux condenser with a distillation bridge. Remove the excess thionyl chloride by distillation under reduced pressure (approximately 20 hPa). Use a cold trap cooled with liquid nitrogen to collect the distilled thionyl chloride.[6] The remaining crude **cinnamoyl chloride** will be a yellowish solid.[6]
- **Purification (Optional):** For most applications, the crude product is of sufficient purity.[6] For higher purity, the **cinnamoyl chloride** can be purified by fractional distillation under high vacuum (approximately 1 hPa).[6] To prevent crystallization in the condenser, it can be air-cooled or gently warmed with a hot-air dryer if necessary.[6] Alternatively, the product can be recrystallized from petroleum ether.[2]

Safety Precautions

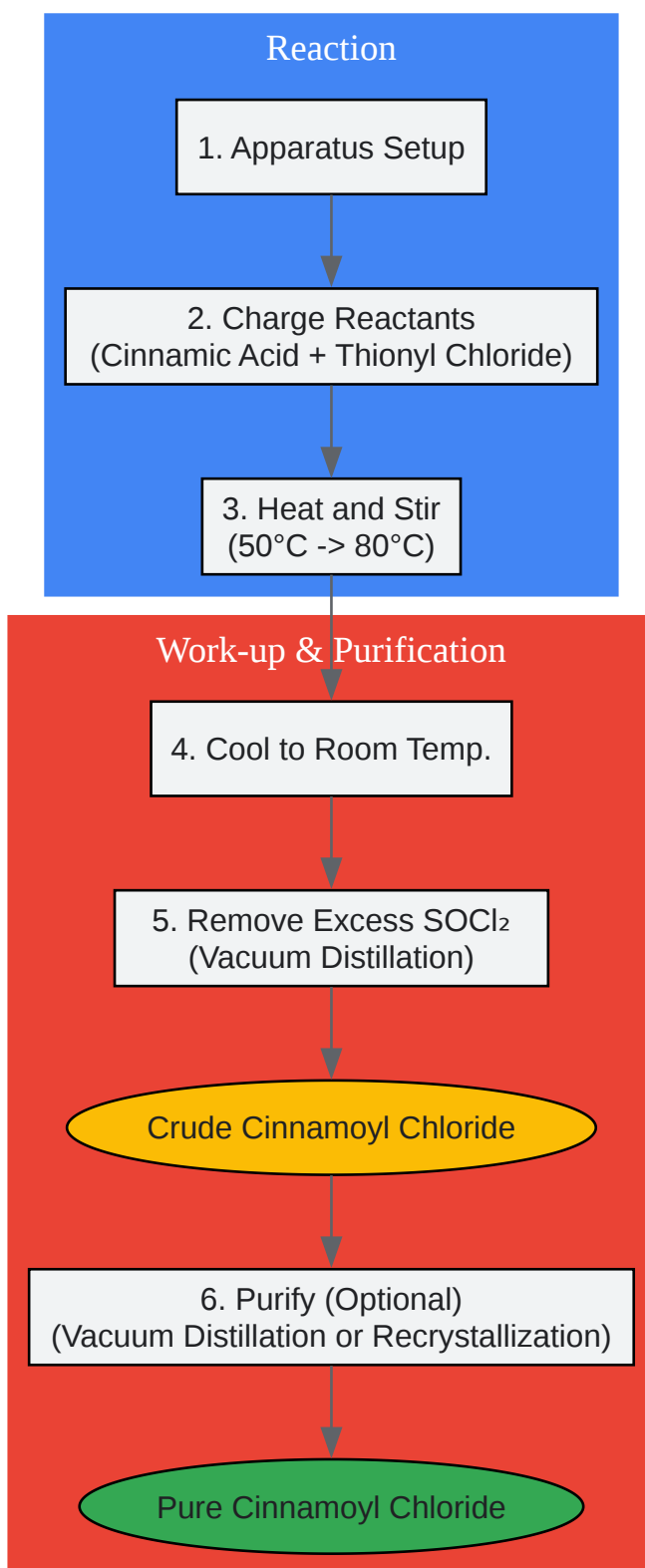
- Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[8][9][10] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][11]
- The reaction evolves toxic and corrosive gases (HCl and SO₂).[6] An efficient gas trapping system containing a sodium hydroxide solution is mandatory to neutralize these byproducts.
- **Cinnamoyl chloride** is a skin irritant and corrosive.[2] Avoid contact with skin and eyes.
- Ensure all glassware is thoroughly dried before use to prevent the violent reaction of thionyl chloride with water.

Diagrams



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Caption: Reaction mechanism for the synthesis of **cinnamoyl chloride**.



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Caption: Experimental workflow for **cinnamoyl chloride** synthesis.

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